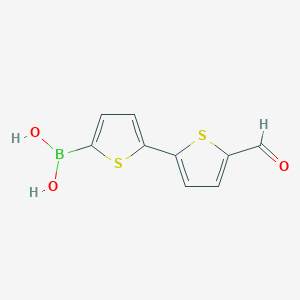

5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

Descripción

The exact mass of the compound 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[5-(5-formylthiophen-2-yl)thiophen-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BO3S2/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIOTSOSMWVMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)C2=CC=C(S2)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369328-62-0 | |

| Record name | 5'-Formyl-2,2'-bithiophene-5-boronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid: Synthesis, Properties, and Applications in Advanced Material Science

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid, a key building block in the synthesis of advanced organic materials and complex molecules. This document outlines its chemical properties, a validated synthesis protocol, characterization data, and its primary applications, with a focus on the underlying scientific principles that guide its use.

Introduction and Core Compound Identification

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a bifunctional organic compound that merges the desirable electronic properties of the 2,2'-bithiophene backbone with the versatile reactivity of both a boronic acid and an aldehyde. This unique combination makes it a highly valuable intermediate in the fields of organic electronics and medicinal chemistry.

CAS Number: 1369328-62-0[1][2][3]

The structure consists of two thiophene rings linked at their 2-positions. One ring is functionalized with a boronic acid group at the 5-position, while the other bears a formyl (aldehyde) group at the 5'-position. This arrangement allows for sequential and site-selective reactions, making it a powerful tool for constructing complex molecular architectures.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is critical for its effective and safe use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BO₃S₂ | [1][2] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | Yellow to amber to dark green powder | |

| Melting Point | 140.7 - 142.9 °C | |

| Density | 1.5 ± 0.1 g/cm³ | [2] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [4] |

Safety Profile:

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The following hazard statements are associated with this compound:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Standard precautionary statements for handling include avoiding contact with skin and eyes, ensuring adequate ventilation, and washing hands thoroughly after use.

Synthesis Protocol: A Self-Validating System

The synthesis of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is most logically achieved through the borylation of a suitable precursor, namely 5-bromo-2,2'-bithiophene-5'-carboxaldehyde. This method leverages the well-established lithiation-borylation reaction sequence, a cornerstone of modern organometallic chemistry.

Rationale for Synthetic Strategy

The chosen synthetic pathway is predicated on the following principles:

-

Regioselectivity: The bromine atom on the bithiophene core provides a specific site for metal-halogen exchange, ensuring the boronic acid group is installed at the desired 5-position.

-

Functionality Tolerance: The reaction conditions for lithiation and borylation are typically low-temperature, which helps to preserve the reactive aldehyde functional group elsewhere in the molecule.

-

Precursor Availability: The starting material, 5-bromo-2,2'-bithiophene-5'-carboxaldehyde (CAS 110046-60-1), is a known compound, making this a feasible synthetic route.[5]

Detailed Experimental Protocol

This protocol is based on established lithiation-borylation procedures for heterocyclic compounds.

Step 1: Lithiation (Metal-Halogen Exchange) To a solution of 5-bromo-2,2'-bithiophene-5'-carboxaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours.

Causality: The extremely low temperature (-78 °C) is crucial to prevent side reactions, such as the attack of the highly nucleophilic organolithium species on the aldehyde. Anhydrous conditions are mandatory as organolithium reagents react violently with water.

Step 2: Borylation To the freshly prepared organolithium species at -78 °C, triisopropyl borate (1.5 eq) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

Causality: Triisopropyl borate is used as the boron source. The reaction forms a boronate ester intermediate. Using a slight excess of the borate ester ensures the complete consumption of the valuable organolithium intermediate.

Step 3: Hydrolysis and Work-up The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) at 0 °C. The mixture is stirred for 1-2 hours to ensure complete hydrolysis of the boronate ester to the desired boronic acid. The aqueous layer is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Causality: Acidic work-up is essential to protonate the boronate ester and liberate the free boronic acid. The extraction isolates the product from inorganic salts and the aqueous phase.

Step 4: Purification The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to yield 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid as a solid.

Characterization and Validation

Validation of the synthesized compound's identity and purity is paramount. The following are expected characterization data based on the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the two thiophene rings and a characteristic downfield singlet for the aldehyde proton (typically δ 9.5-10.5 ppm). The protons on the thiophene rings will appear as doublets, with coupling constants typical for thiophene systems. The boronic acid protons (B(OH)₂) often appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbonyl carbon (typically δ 180-190 ppm) and distinct signals for the eight aromatic carbons of the bithiophene core. The carbon atom directly attached to the boron atom will also have a characteristic chemical shift.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid lies in its role as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7] This reaction is one of the most powerful methods for forming carbon-carbon bonds in modern organic synthesis.

Mechanistic Rationale

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The boronic acid functionality of the title compound is essential for the "transmetalation" step, where the bithiophene unit is transferred from boron to the palladium catalyst. This allows for the coupling of the bithiophene moiety to a variety of aryl or heteroaryl halides.

Application in Organic Semiconductors

The extended π-conjugated system of the bithiophene unit makes this compound an excellent precursor for organic semiconductor materials used in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells.[4]

-

Causality: The bithiophene core provides good charge transport properties. By using Suzuki-Miyaura coupling, this core can be incorporated into larger polymer chains or complex molecules. The formyl group provides a secondary reaction site for further functionalization, allowing for the fine-tuning of the final material's electronic properties, such as its absorption spectrum and energy levels (HOMO/LUMO). For instance, the aldehyde can be used in subsequent condensation or Wittig-type reactions to further extend the conjugation length of the molecule.[8]

Workflow for Synthesis of a Conjugated Molecule

Conclusion

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a strategically important synthetic intermediate. Its value is derived from its bifunctional nature, which allows for controlled, stepwise synthesis of complex, conjugated molecules. The boronic acid moiety provides a reliable handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group offers a site for subsequent chemical transformations. This dual reactivity, combined with the inherent electronic properties of the bithiophene core, ensures its continued application in the development of next-generation organic electronic materials and as a versatile scaffold in medicinal chemistry.

References

-

PureSynth. 5-Formyl-2,2'-Bithiophene-5-Boronic Acid (Contains Varying Amounts Of Anhydride). Available at: [Link]

-

PubChem. 5-Formyl-2-thiopheneboronic acid. Available at: [Link]

- Google Patents. CA2442252A1 - Method of producing 5-formyl-2-furylboronic acid.

-

ResearchGate. Protodeboronation of 5-formyl-2-thiopheneboronic acid. Available at: [Link]

-

RSC Publishing. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Available at: [Link]

- Google Patents. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid.

-

ResearchGate. Synthesis of Organic Semiconductor Backbone Using a Suzuki-Miyaura Cross-Coupling. Available at: [Link]

-

PubChem. 5,5'-Dibromo-2,2'-bithiophene. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Available at: [Link]

-

PubMed. 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of pi-extended heteroarylfuran systems. Available at: [Link]

Sources

- 1. pure-synth.com [pure-synth.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid [sobekbio.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-2,2'-bithiophene-5'-carboxaldehyde | 110046-60-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. 5-Formyl-2-thiopheneboronic acid(4347-33-5) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Formyl-2-furylboronic acid as a versatile bifunctional reagent for the synthesis of pi-extended heteroarylfuran systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid

Foreword: The Structural Imperative in Drug Discovery

In the landscape of modern drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. It is the foundational step upon which all subsequent functional, efficacy, and safety studies are built. 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (CAS: 1369328-62-0), a bithiophene derivative, represents a class of compounds with significant potential in the synthesis of conductive polymers, organic light-emitting diodes (OLEDs), and as a versatile building block in medicinal chemistry.[1] Its extended π-conjugated system, coupled with the reactive handles of a formyl group and a boronic acid, makes it a molecule of considerable interest.

This guide provides a comprehensive overview of the expected spectroscopic signature of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid. As experimental spectra for this specific molecule are not widely published, this document, reflecting a real-world research scenario, leverages a predictive and comparative approach. By dissecting the molecule into its constituent parts—the 2,2'-bithiophene core, the electron-withdrawing formyl substituent, and the boronic acid moiety—we can forecast its spectroscopic behavior with a high degree of confidence. This analysis is grounded in established principles of spectroscopy and supported by empirical data from structurally analogous compounds.

This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules, ensuring the integrity of their research and development endeavors.

Molecular Structure and Predicted Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key to interpreting the spectra of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid lies in recognizing the electronic influence of its functional groups on the bithiophene framework.

Diagram 1: Molecular Structure and Numbering Scheme

Caption: Structure of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For our target molecule, we expect distinct signals for the aromatic protons on the thiophene rings, the aldehydic proton, and the hydroxyl protons of the boronic acid.

Predicted ¹H NMR Data

The chemical shifts are predicted based on the analysis of related structures such as 2,2'-bithiophene, 2-thiophenecarboxaldehyde, and thiophene-2-boronic acid. The electron-withdrawing nature of the formyl group will deshield adjacent protons, shifting them downfield. The boronic acid group also has a deshielding effect.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-formyl | 9.8 - 10.0 | Singlet (s) | - |

| H3' | 7.8 - 8.0 | Doublet (d) | 3.5 - 4.5 |

| H4' | 7.2 - 7.4 | Doublet (d) | 3.5 - 4.5 |

| H3 | 7.6 - 7.8 | Doublet (d) | 3.0 - 4.0 |

| H4 | 7.1 - 7.3 | Doublet (d) | 3.0 - 4.0 |

| B(OH)₂ | 5.0 - 7.0 | Broad Singlet (br s) | - |

Interpretation and Rationale

-

Aldehydic Proton (H-formyl): The proton of the formyl group is highly deshielded due to the strong electron-withdrawing effect of the carbonyl oxygen and is expected to appear as a sharp singlet in the far downfield region of 9.8-10.0 ppm. This is a characteristic peak for aromatic aldehydes.

-

Thiophene Ring Protons (H3', H4', H3, H4): The protons on the two thiophene rings will appear as doublets due to coupling with their adjacent proton.

-

H3': This proton is on the same ring as the formyl group and will be significantly deshielded, placing it in the 7.8-8.0 ppm range.

-

H3: This proton is on the ring bearing the boronic acid and will also be downfield, likely in the 7.6-7.8 ppm range.

-

H4' and H4: These protons are further from the electron-withdrawing groups and will appear more upfield compared to their counterparts on the same ring.

-

-

Boronic Acid Protons (B(OH)₂): The hydroxyl protons of the boronic acid are acidic and will exchange with trace amounts of water in the NMR solvent. This results in a broad singlet that can vary in chemical shift depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR

Objective: To obtain a high-resolution ¹H NMR spectrum for structural confirmation.

Materials:

-

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)[2]

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d₆. DMSO-d₆ is a suitable solvent for many boronic acids.[2]

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[3]

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the ¹H frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase the spectrum correctly.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ ~2.50 ppm).

-

Integrate the peaks to determine the relative number of protons.

-

Diagram 2: ¹H NMR Acquisition Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (formyl) | 180 - 185 |

| C2' | 145 - 150 |

| C5 | 140 - 145 |

| C5' | 138 - 142 |

| C3' | 135 - 140 |

| C2 | 130 - 135 |

| C3 | 128 - 132 |

| C4' | 125 - 130 |

| C4 | 123 - 128 |

Interpretation and Rationale

-

Carbonyl Carbon (C=O): The formyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the 180-185 ppm range.

-

Aromatic Carbons: The chemical shifts of the thiophene carbons are influenced by the substituents.

-

Carbons directly attached to the sulfur atoms and the electron-withdrawing groups (C2', C5, C5') will be the most downfield among the aromatic carbons.

-

The carbon attached to the boronic acid group (C5) will be in the 140-145 ppm range.

-

The other carbons will appear at relatively higher fields. The exact assignment would typically require 2D NMR experiments like HSQC and HMBC.

-

Experimental Protocol for ¹³C NMR

Objective: To obtain a broadband proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

Materials:

-

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (20-50 mg)

-

Deuterated solvent (e.g., DMSO-d₆, 0.6-0.7 mL)[2]

-

NMR tube (5 mm)

-

Pipette and filter

Procedure:

-

Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2] Dissolve the compound in DMSO-d₆.

-

Filtration: Filter the solution into a clean NMR tube.[3]

-

Spectrometer Setup:

-

Insert the sample and lock on the deuterium signal.

-

Shim the magnetic field.

-

Tune the probe for the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence with broadband proton decoupling.

-

A significantly larger number of scans will be required compared to ¹H NMR, often taking several hours.

-

-

Data Processing:

-

Apply Fourier transformation, phase the spectrum, and apply baseline correction.

-

Calibrate the chemical shift scale using the solvent peak (DMSO-d₆ at δ ~39.52 ppm).

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200 - 3600 (broad) | O-H stretch | Boronic acid |

| 3050 - 3150 | C-H stretch | Aromatic |

| 1660 - 1690 (strong) | C=O stretch | Aldehyde |

| 1400 - 1500 | C=C stretch | Aromatic ring |

| 1300 - 1400 | B-O stretch | Boronic acid |

| 1000 - 1200 | C-O stretch | Boronic acid |

| 800 - 850 | C-H out-of-plane bend | Thiophene ring |

Interpretation and Rationale

-

O-H Stretch: A broad and strong absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid.

-

C=O Stretch: A strong, sharp peak between 1660-1690 cm⁻¹ is a definitive indicator of the aldehyde carbonyl group. Conjugation with the thiophene ring shifts this absorption to a lower wavenumber compared to a saturated aldehyde.

-

Aromatic C-H and C=C Stretches: Weaker absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching. The C=C stretching vibrations of the thiophene rings will appear in the 1400-1500 cm⁻¹ region.

-

Boronic Acid B-O and C-O Stretches: Strong absorptions corresponding to the B-O and C-O stretching vibrations will be present in the fingerprint region (1300-1400 cm⁻¹ and 1000-1200 cm⁻¹, respectively).

Experimental Protocol for FTIR

Objective: To obtain an FTIR spectrum to identify the key functional groups.

Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

-

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (1-2 mg)

-

FTIR spectrometer with an ATR accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[4]

-

Sample Application: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Apply Pressure: Use the pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a soft tissue and an appropriate solvent like isopropanol.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can also provide structural information through fragmentation patterns.

Predicted Mass Spectrometry Data

Molecular Formula: C₉H₇BO₃S₂ Molecular Weight: 238.08 g/mol

| Ionization Mode | Predicted m/z | Ion | Notes |

| ESI (+) | 239.08 | [M+H]⁺ | Protonated molecule |

| ESI (+) | 261.06 | [M+Na]⁺ | Sodium adduct |

| ESI (-) | 237.07 | [M-H]⁻ | Deprotonated molecule |

| High Resolution MS | 238.9920 | [M] | Exact mass for C₉H₇¹¹BO₃S₂ |

Interpretation and Rationale

-

Molecular Ion: Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed will likely be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition by matching the experimental exact mass to the calculated value.

-

Fragmentation: Tandem MS (MS/MS) would likely show initial loss of water (H₂O) from the boronic acid moiety, or loss of the formyl group (CHO). The inherent isotopic distribution of boron (¹⁰B at ~20% and ¹¹B at ~80%) will be observable in high-resolution spectra, serving as a diagnostic tool.[5]

Experimental Protocol for ESI-MS

Objective: To confirm the molecular weight of the compound.

Materials:

-

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (approx. 1 mg/mL stock)

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Formic acid (for positive mode) or ammonium hydroxide (for negative mode)

Procedure:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set up the ESI source in either positive or negative ion mode.

-

Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150°C.

-

-

Data Acquisition: Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu).

Conclusion

The spectroscopic characterization of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a multi-faceted process that relies on the synergistic interpretation of data from ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry. This guide provides a robust framework for predicting and interpreting these spectra, grounded in the fundamental principles of chemical structure and spectroscopy. The provided protocols represent best practices in the field, designed to yield high-quality, reproducible data. For any novel compound, this systematic approach to spectroscopic analysis is not merely a characterization step but a cornerstone of scientific rigor, ensuring the validity of all subsequent research.

References

-

PubChem. (n.d.). 2,2'-Bithiophene. Retrieved February 14, 2026, from [Link]

-

SpectraBase. (n.d.). 2,2'-Bithiophene. Retrieved February 14, 2026, from [Link]

-

NIST. (n.d.). 2,2'-Bithiophene. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 2-Thiopheneboronic acid. Retrieved February 14, 2026, from [Link]

-

Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Retrieved February 14, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved February 14, 2026, from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 14, 2026, from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). BZB benzo[b]thiophene-2-boronic acid, BZD 5-aminomethyl benzo[b]thiophene-2-boronic acid. Retrieved February 14, 2026, from [Link]

-

University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2023, April 9). How an FTIR Spectrometer Operates. Retrieved February 14, 2026, from [Link]

-

Drawell. (2024, May 31). Sample Preparation for FTIR Analysis. Retrieved February 14, 2026, from [Link]

-

KNUST. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 14, 2026, from [Link]

-

Rutgers University. (n.d.). Electrospray Ionization (ESI) Instructions. Retrieved February 14, 2026, from [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved February 14, 2026, from [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 14, 2026, from [Link]

- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.

-

PureSynth. (n.d.). 5-Formyl-2,2'-Bithiophene-5-Boronic Acid. Retrieved February 14, 2026, from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved February 14, 2026, from [Link]

-

KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). BZB benzo[b]thiophene-2-boronic acid. Retrieved February 14, 2026, from [Link]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved February 14, 2026, from [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 14, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 5-Formyl-2-thiopheneboronic acid. Retrieved February 14, 2026, from [Link]

-

KNUST Materials Engineering Department. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved February 14, 2026, from [Link]

Sources

A Technical Guide to the Purity Analysis of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

Introduction

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a bifunctional organic compound featuring both a reactive boronic acid moiety and an aldehyde group. This unique structure makes it a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic systems through Suzuki-Miyaura cross-coupling reactions.[1] Its derivatives are of significant interest in the development of pharmaceuticals and advanced materials, such as organic electronics. Given its role as a critical intermediate, ensuring the purity and stability of this compound is paramount for the reproducibility of synthetic procedures and the quality of the final products.

This guide provides a comprehensive framework for the purity analysis of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid. It is designed for researchers, quality control analysts, and drug development professionals, offering in-depth methodologies and the scientific rationale behind the selection of analytical techniques. We will explore the compound's key properties, potential impurities, and a multi-pronged analytical strategy to establish a robust purity profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is the foundation for developing effective analytical methods.

| Property | Value | Source |

| Molecular Formula | C9H7BO3S2 | [1] |

| Molecular Weight | 238.08 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | 140.7 - 142.9 °C | [1] |

| Boiling Point | 500.9 ± 60.0 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| LogP | 2.08 | [1] |

One of the key characteristics of boronic acids is their tendency to undergo dehydration to form cyclic anhydrides, known as boroxines.[2] This is often observed in commercial samples, which may be sold as a mixture of the boronic acid and its anhydride.[1][3] This equilibrium must be considered during analysis, as it can complicate chromatographic and spectroscopic data.

Potential Impurities

A robust purity analysis method must be able to separate and quantify the target compound from a range of potential impurities. These can be categorized as follows:

-

Process-Related Impurities: These arise from the synthetic route used to produce the compound. Common starting materials for the synthesis of arylboronic acids include aryl halides and organolithium or Grignard reagents. Incomplete reactions or side reactions can lead to the presence of these precursors or related by-products in the final product.

-

Degradation Products: Boronic acids are susceptible to degradation under various conditions.

-

Protodeboronation: This is a common degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom.[4] This can be promoted by acidic or basic conditions.

-

Oxidative Degradation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding alcohol and boric acid.[5][6]

-

Boroxine Formation: As mentioned, reversible trimerization to form a cyclic boroxine anhydride is a key characteristic. While not strictly an impurity in the traditional sense, its presence affects the overall purity calculation and must be accounted for.

-

-

Residual Solvents: Solvents used during the synthesis and purification process may be present in the final material.

-

Water Content: The presence of water can influence the equilibrium between the boronic acid and its boroxine form.

Visualizing the Analytical Approach

The following diagram outlines a comprehensive workflow for the purity assessment of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid.

Caption: A comprehensive workflow for the purity analysis of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid.

Analytical Methodologies

A combination of analytical techniques is necessary for a complete purity assessment.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the primary technique for determining the purity of the main component and quantifying related impurities. A stability-indicating method should be developed to separate the active compound from its degradation products and process-related impurities.

Rationale for Method Development:

-

Stationary Phase: A C18 column is a suitable starting point for the separation of aromatic boronic acids.[7][8]

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is typically used. An acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase to suppress the ionization of the boronic acid group, which helps to improve peak shape and retention.[9]

-

Detection: The extended conjugation in the thiophene rings allows for sensitive detection by UV spectrophotometry. A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.

Example HPLC Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30.1-35 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm (or optimal wavelength determined by PDA).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful tool for the identification of unknown impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weights of impurities can be determined, providing crucial information for their structural elucidation. Electrospray ionization (ESI) is a common ionization technique for boronic acids.[10][11] It is important to note that boronic acids can form various ions in the ESI source, including adducts with solvents and dimers, which can complicate data interpretation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for confirming the structure of the main component and for identifying and quantifying impurities.

-

¹H NMR: Provides information on the number and environment of protons in the molecule, confirming the presence of the aldehyde proton and the protons on the thiophene rings.

-

¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton.

-

¹¹B NMR: This is a specific and highly valuable technique for characterizing boron-containing compounds.[12][13] The chemical shift in ¹¹B NMR can distinguish between the trigonal planar boronic acid and the tetrahedral boronate ester, providing insight into the compound's structure and its interactions in solution.[14][15]

Forced Degradation Studies

To ensure the developed HPLC method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.[16] The goal is to achieve a modest level of degradation, typically 5-20%.[17]

Typical Stress Conditions: [17]

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: 105 °C for 48 hours.

-

Photostability: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

The stressed samples are then analyzed by the proposed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Visualizing Impurity Formation

The following diagram illustrates potential pathways for the formation of key impurities.

Caption: Potential pathways for the formation of common impurities from the target compound.

Data Interpretation and Reporting

The final purity of a batch of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid should be reported as a comprehensive value, taking into account data from all the analytical techniques employed.

Purity Calculation:

The purity by HPLC is typically calculated using an area normalization method, assuming that all impurities have a similar response factor to the main component.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

For a more accurate assessment, the relative response factors of known impurities should be determined and applied.

The final reported purity should also account for the content of residual solvents and water, as determined by GC and Karl Fischer titration, respectively.

Certificate of Analysis (CoA):

A comprehensive CoA should be generated, including:

-

Product name, batch number, and date of analysis.

-

Results from all tests performed (Appearance, HPLC Purity, Impurity Profile, Residual Solvents, Water Content).

-

Reference to the analytical methods used.

-

A final, overall purity value.

Conclusion

The purity analysis of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid requires a multifaceted approach that combines chromatographic and spectroscopic techniques. A well-validated, stability-indicating HPLC method is the cornerstone of the analysis, providing accurate quantification of the main component and related impurities. This should be complemented by LC-MS for impurity identification and NMR for structural confirmation. Forced degradation studies are essential to demonstrate the specificity of the analytical methods. By implementing the comprehensive strategy outlined in this guide, researchers and manufacturers can ensure the quality and consistency of this important synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

-

¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters - Books. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF - ResearchGate. [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. [Link]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). [Link]

-

HPLC Separation of Aromatic Boronic Acids on Primesep P - SIELC Technologies. [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF - ResearchGate. [Link]

-

Supplementary material for An HPLC-UV Method for Identification, Assay, and Impurities Analyses of Boronic Acids - figshare. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed. [Link]

-

Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. [Link]

-

5-Formyl-2-thiopheneboronic acid | C5H5BO3S | CID 2773430 - PubChem. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. [Link]

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection | Analytical Chemistry - ACS Publications. [Link]

-

5-Formyl-2-thiopheneboronic acid - CAS Common Chemistry. [Link]

-

Strategies for the Analysis of Highly Reactive Pinacolboronate Esters - PubMed. [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications. [Link]

-

Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization - SSRN. [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

-

Forced Degradation Studies - STEMart. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts - PNAS. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Protodeboronation of 5-formyl-2-thiopheneboronic acid - ResearchGate. [Link]

-

Stability of Boronic Esters to Hydrolysis: A Comparative Study - ResearchGate. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Formyl-2-thiopheneboronic Acid | 4347-33-5 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 9. papers.ssrn.com [papers.ssrn.com]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. par.nsf.gov [par.nsf.gov]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - STEMart [ste-mart.com]

- 17. resolvemass.ca [resolvemass.ca]

Technical Guide: Suzuki-Miyaura Cross-Coupling of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

Executive Summary

This technical note details the optimized protocols for utilizing 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (CAS: 1369328-62-0) in Suzuki-Miyaura cross-coupling reactions. As a functionalized bithiophene derivative, this reagent is a critical building block for "Push-Pull" organic semiconductors, oligothiophenes, and advanced photovoltaic materials (OPVs).

The presence of the electrophilic formyl group (aldehyde) and the nucleophilic boronic acid moiety on a conjugated bithiophene backbone presents unique challenges: protodeboronation , homocoupling , and aldehyde oxidation . This guide provides a self-validating workflow to mitigate these risks and maximize yield.

Reagent Profile & Critical Handling

Compound: 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid Structure: 5'-formyl-2,2'-bithiophene-5-boronic acid CAS: 1369328-62-0 Molecular Weight: 238.08 g/mol [1][2]

Stability & Storage

Unlike phenylboronic acids, thiophene-based boronic acids are electron-rich and prone to protodeboronation (hydrolysis of the C-B bond) under acidic or highly aqueous conditions at elevated temperatures.

-

Storage: Store at 2–8°C under Argon/Nitrogen.

-

Anhydride Formation: Boronic acids exist in equilibrium with their trimeric boroxines (anhydrides). This is reversible and does not affect stoichiometry significantly, but "wet" solvents can shift this equilibrium, complicating mass balance calculations.

-

Handling: Weigh quickly in air, but conduct all solvation and reaction steps under an inert atmosphere.

Mechanistic Considerations & Reaction Design

The Catalytic Cycle

The reaction proceeds via the standard Pd(0)/Pd(II) cycle:

-

Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[3]

-

Transmetallation: The rate-determining step where the activated boronate (formed by base interaction) transfers the bithiophene unit to the Palladium center.

-

Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).[4]

Specific Challenges with this Reagent

-

Aldehyde Interference: While aldehydes are generally tolerant of Suzuki conditions, strong hydroxide bases (NaOH, KOH) at high temperatures can trigger Cannizzaro disproportionation or Aldol condensation .

-

Solution: Use milder carbonate (Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) bases.

-

-

Protodeboronation: The electron-rich bithiophene ring accelerates protonolysis of the C-B bond, yielding the non-functionalized 5-formyl-2,2'-bithiophene (deboronated byproduct).

-

Solution: Minimize reaction time and avoid excessive water. Use high-activity catalysts (e.g., SPhos-Pd-G2) to outcompete the deboronation rate.

-

Experimental Protocol

Method A: Standard Conditions (Robust for most Aryl Bromides)

Best for: Coupling with soluble aryl bromides/iodides where high-throughput is needed.

Reagents:

-

Nucleophile: 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (1.2 equiv)

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Catalyst: Pd(PPh₃)₄ (3–5 mol%)

-

Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

-

Solvent: THF or DME (Dimethoxyethane)

Step-by-Step Procedure:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under N₂ flow.

-

Charging: Add the aryl bromide (1.0 eq), Boronic Acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) against a positive stream of Nitrogen.

-

Solvation: Add degassed THF (Concentration ~0.1 M relative to halide).

-

Note: Degas solvent via sparging with N₂ for 20 mins prior to addition.

-

-

Activation: Add degassed 2M Na₂CO₃ solution via syringe. The mixture typically turns biphasic.[5]

-

Reaction: Heat to mild reflux (65–70°C) for 12–24 hours. Monitor via TLC (Target aldehyde is usually fluorescent/UV-active).

-

Workup:

-

Cool to RT. Dilute with Ethyl Acetate.

-

Wash with Water (x2) and Brine (x1).

-

CRITICAL: Do not use acidic washes (e.g., HCl) to remove base, as this may degrade the thiophene oligomer or acetalize the aldehyde.

-

Dry over MgSO₄, filter, and concentrate.

-

Method B: High-Efficiency Conditions (Sterically Hindered/Chlorides)

Best for: Unreactive Aryl Chlorides or synthesis of long, insoluble oligomers.

Reagents:

-

Catalyst: Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2.

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous or 2M aq.

-

Solvent: Toluene : 1,4-Dioxane : Water (4:1:1).

Modifications:

-

The use of SPhos (Buchwald Ligand) creates a highly active catalyst system that facilitates oxidative addition and rapid transmetallation, minimizing the window for protodeboronation.

-

Toluene is preferred if the final product is highly conjugated and likely to precipitate in THF.

Data Presentation & Troubleshooting

Troubleshooting Logic

Use the table below to diagnose reaction failures.

| Observation | Probable Cause | Corrective Action |

| No Product, Starting Material (SM) Remains | Catalyst Deactivation (Oxidation) | Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ for higher stability. |

| Deboronated Byproduct (5'-formyl-2,2'-bithiophene) | Protodeboronation | Reduce water ratio. Switch to anhydrous base (Cs₂CO₃) in dry DMF/Toluene. |

| Homocoupling (Dimer of Boronic Acid) | Oxygen presence | Sparge solvents longer. Verify inert atmosphere. |

| Black Precipitate (Pd Black) | Ligand dissociation | Add excess ligand (PPh₃). Lower reaction temperature. |

Visualization: Experimental Workflow

The following diagram outlines the logical flow of the experiment, including critical decision nodes.

Caption: Figure 1. Optimized workflow for Suzuki coupling of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid, highlighting critical checkpoints.

Applications

This reagent is primarily used to synthesize A-D-A (Acceptor-Donor-Acceptor) molecules for organic photovoltaics.

-

Mechanism: The formyl group serves as a "handle" for Knoevenagel condensation with electron-withdrawing groups (e.g., malononitrile) after the Suzuki coupling extends the conjugated backbone.

-

Example: Coupling with a benzodithiophene core to create high-efficiency solar cell donors.

References

-

Guidechem. (n.d.). 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid Properties and Applications. Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Sigma-Aldrich. (n.d.). Product Specification: 5-Formyl-2-thiopheneboronic acid. Retrieved from

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Conditions. Retrieved from

-

Zhang, G., et al. (2025). Protodeboronation of 5-formyl-2-thiopheneboronic acid. ResearchGate. Retrieved from

Sources

Application Notes and Protocols for Utilizing 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid in Organic Solar Cells

Introduction

The field of organic photovoltaics (OPVs) is continually driven by the pursuit of novel organic semiconductor materials that offer enhanced power conversion efficiencies, stability, and processability. Thiophene-based conjugated polymers have emerged as a cornerstone in the design of high-performance donor materials in bulk heterojunction (BHJ) solar cells due to their excellent charge transport properties and tunable optoelectronic characteristics.[1][2][3] The strategic incorporation of functional groups onto the thiophene backbone allows for precise control over the polymer's electronic energy levels, absorption spectrum, and morphology in the solid state.

This document provides a detailed guide for researchers on the application of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (CAS: 1369328-62-0) as a versatile building block for the synthesis of donor-acceptor (D-A) conjugated polymers for use in organic solar cells. The presence of both a formyl (-CHO) group and a boronic acid [-B(OH)₂] functionality on the bithiophene backbone makes this molecule a particularly valuable monomer for advanced polymer design.

Physicochemical Properties of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid

A thorough understanding of the starting material's properties is crucial for its successful application.

| Property | Value | Source(s) |

| CAS Number | 1369328-62-0 | [4] |

| Molecular Formula | C₉H₇BO₃S₂ | [4] |

| Molecular Weight | 238.08 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 140.7 - 142.9 °C | [4] |

| Boiling Point | 500.9 ± 60.0 °C at 760 mmHg | [4] |

Strategic Importance in Organic Solar Cell Material Synthesis

The unique bifunctional nature of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid offers two primary avenues for its incorporation into high-performance conjugated polymers for OPVs:

-

Direct Polymerization via Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This powerful C-C bond-forming reaction is a cornerstone of conjugated polymer synthesis, allowing for the creation of well-defined alternating D-A copolymers.[7][8] In this approach, the bithiophene unit acts as an electron-rich donor segment, while the formyl group, being electron-withdrawing, helps to lower the HOMO and LUMO energy levels of the resulting polymer. This tuning of frontier molecular orbitals is critical for optimizing the open-circuit voltage (Voc) and ensuring efficient charge transfer with a suitable fullerene or non-fullerene acceptor.[9]

-

Post-Polymerization Modification: The formyl group is a reactive handle that can be chemically modified after the polymer has been synthesized.[5][10][11] This strategy allows for the introduction of a wide range of functional groups onto the polymer backbone, providing a powerful tool for fine-tuning the material's properties without the need to synthesize new monomers from scratch. For example, the formyl group can undergo condensation reactions to introduce cyano-vinyl or other electron-accepting moieties, further enhancing the D-A character of the polymer and red-shifting its absorption spectrum.

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative D-A copolymer using 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid, followed by the fabrication and characterization of a bulk heterojunction organic solar cell.

Part 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Polycondensation

This protocol describes a general procedure for the synthesis of a polyfluorene-alt-bithiophene copolymer. The specific reaction conditions may require optimization depending on the chosen comonomer.

Diagram of the Suzuki-Miyaura Polycondensation Workflow:

Caption: Workflow for the synthesis of a D-A copolymer.

Materials:

-

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid

-

A dibrominated comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous toluene

-

Methanol

-

Acetone

-

Chloroform

-

Standard glassware for inert atmosphere synthesis (Schlenk line, flasks, condenser)

Protocol:

-

Reactant Setup: In a Schlenk flask, combine equimolar amounts of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid and the dibrominated comonomer. Add the palladium catalyst (typically 1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to remove all oxygen.

-

Solvent and Base Addition: Add anhydrous toluene via cannula to dissolve the monomers. Then, add a 2M aqueous solution of K₂CO₃. The biphasic mixture should be stirred vigorously.

-

Polymerization: Heat the reaction mixture to reflux (typically 90-110 °C) under the inert atmosphere for 24-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of vigorously stirring methanol. The polymer will precipitate as a solid.

-

Initial Purification: Collect the precipitated polymer by filtration and wash it sequentially with water and methanol to remove residual salts and catalyst.

-

Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer will be in the chloroform fraction.

-

Final Product: Concentrate the chloroform solution and precipitate the polymer again in methanol. Filter and dry the final polymer under vacuum.

Part 2: Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol outlines the fabrication of a standard architecture OPV device using the synthesized polymer as the donor and a fullerene derivative (e.g., PC₇₁BM) as the acceptor.

Diagram of the Organic Solar Cell Fabrication Workflow:

Caption: Workflow for the fabrication of an organic solar cell.

Materials and Equipment:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

-

Synthesized donor polymer

-

Acceptor material (e.g., PC₇₁BM)

-

Chlorobenzene or other suitable organic solvent

-

Calcium (Ca) and Aluminum (Al) for thermal evaporation

-

Spin coater

-

Hotplate

-

Glovebox with integrated thermal evaporator

-

UV-Ozone cleaner (optional)

Protocol:

-

Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.[5] Dry the substrates with a stream of nitrogen. An optional UV-Ozone treatment can be performed to improve the wettability of the ITO surface.

-

Hole Transport Layer (HTL) Deposition: Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate. A typical spin-coating speed is 3000-5000 rpm for 30-60 seconds.[5]

-

HTL Annealing: Anneal the PEDOT:PSS coated substrates on a hotplate at 120-150 °C for 10-15 minutes to remove residual water.

-

Active Layer Solution Preparation: Inside a nitrogen-filled glovebox, prepare a solution of the synthesized donor polymer and the acceptor (e.g., PC₇₁BM) in chlorobenzene. The donor:acceptor ratio and total concentration will need to be optimized, but a common starting point is a 1:1.5 weight ratio and a total concentration of 20-30 mg/mL.

-

Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the active layer and must be optimized for the specific material system.[12]

-

Active Layer Annealing: Thermally anneal the active layer at a temperature typically between 80-150 °C for 5-15 minutes. This step is crucial for optimizing the nanoscale morphology of the bulk heterojunction.[1][4]

-

Cathode Deposition: Transfer the substrates to a thermal evaporator inside the glovebox. Deposit a bilayer cathode of Calcium followed by Aluminum (e.g., 20 nm Ca / 100 nm Al) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass slide to prevent degradation from atmospheric oxygen and moisture.

Part 3: Characterization of the Organic Solar Cell

Diagram of the Characterization Workflow:

Caption: Workflow for the characterization of an organic solar cell.

Equipment:

-

Solar simulator (AM 1.5G spectrum, 100 mW/cm²)

-

Source measure unit (SMU)

-

External Quantum Efficiency (EQE) measurement system

Procedure:

-

Current-Voltage (J-V) Measurement: Place the encapsulated device under the solar simulator and measure the current density as a function of voltage. From the J-V curve, the key performance parameters can be extracted:

-

Open-Circuit Voltage (Voc): The voltage at which the current is zero.

-

Short-Circuit Current Density (Jsc): The current density at zero voltage.

-

Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jₘₚ x Vₘₚ) / (Jsc x Voc), where Jₘₚ and Vₘₚ are the current density and voltage at the maximum power point.

-

Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as (Jsc x Voc x FF) / Pᵢₙ, where Pᵢₙ is the incident power density of the light source.

-

-

External Quantum Efficiency (EQE) Measurement: Measure the EQE of the device, which is the ratio of the number of charge carriers collected to the number of incident photons at a specific wavelength. Integrating the EQE spectrum and convoluting it with the solar spectrum should give a calculated Jsc that is in good agreement with the value obtained from the J-V measurement.

Conclusion and Future Outlook

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a highly promising and versatile building block for the synthesis of advanced donor-acceptor conjugated polymers for organic solar cell applications. Its bifunctional nature allows for both direct polymerization to create novel D-A copolymers and post-polymerization modification to fine-tune the properties of existing polymer backbones. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this molecule in developing next-generation organic photovoltaic materials. Further research into novel comonomers for polymerization and innovative post-polymerization modification strategies will undoubtedly lead to further improvements in the power conversion efficiencies and stability of organic solar cells.

References

-

Synthesis and Characterization of Bridged Bithiophene-Based Conjugated Polymers for Photovoltaic Applications: Acceptor Strength. (2009). Available at: [Link]

-

Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022). Materials Horizons. Available at: [Link]

-

Post-polymerisation approaches for the rapid modification of conjugated polymer properties. (2022). ResearchGate. Available at: [Link]

-

Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. (2013). Scirp.org. Available at: [Link]

-

Side Chain Engineering of Copolymers Based on Bithiazole and Benzodithiophene for Enhanced Photovoltaic Performance. (2011). Zhigang Shuai Group. Available at: [Link]

-

Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. (2014). PubMed. Available at: [Link]

-

Efficient bulk heterojunction solar cells with poly[2,7-(9,9- dihexylfluorene)-alt-bithiophene] and 6,6-phenyl C6 l butyric acid methyl ester blends and their application in tandem cells. (2017). ResearchGate. Available at: [Link]

-

Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. (2024). Journal of Minerals and Materials Characterization and Engineering. Available at: [Link]

-

Synthesis of Conjugated Polymers for Organic Solar Cell Applications. (2009). ResearchGate. Available at: [Link]

-

Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. (2018). Semantic Scholar. Available at: [Link]

-

Conjugated Polymer-Based Organic Solar Cells. (2007). ACS Publications. Available at: [Link]

-

Progress of Donor and Acceptor Conjugated Polymers and Small Molecules for Organic Photovoltaics. (2026). Moroccan Journal of Chemistry. Available at: [Link]

-

Donor-Acceptor Block Copolymers: Synthesis and Solar Cell Applications. (2014). ResearchGate. Available at: [Link]

-

Synthesis and photovoltaic properties of two-dimensional conjugated polythiophenes with bi(thienylenevinylene) side chains. (2012). AWS. Available at: [Link]

-

Enhanced Photovoltaic Performance of Asymmetrical Benzo Dithiophene Homopolymer Donor Materials in Nonfuller. (2024). Aalborg Universitet. Available at: [Link]

-

1 History of Post-polymerization Modification. (2015). Wiley-VCH. Available at: [Link]

-

Photovoltaic Performance of Organic Semiconductor Layers Produced by Spin Coating Technique. (2024). ALL SCIENCES PROCEEDINGS. Available at: [Link]

-

The Suzuki coupling reaction as a post-polymerization modification: a promising protocol for construction of cyclic-brush and more complex polymers. (2016). RSC Publishing. Available at: [Link]

-

Precision synthesis of a fluorene-thiophene alternating copolymer by means of the Suzuki–Miyaura catalyst-transfer condensation polymerization: the importance of the position of an alkyl substituent on thiophene of the biaryl monomer to suppress disproportionation. (2021). RSC Publishing. Available at: [Link]

-

Synthesis and Optical Properties of Conjugated Copolymers based on Phenoxazine and Fluorene for an Activated Layer in Polymeric Solar Cell Applications. (2022). VNUHCM Journal of Science and Technology Development. Available at: [Link]

-

Special Issue : Polymer Films for Photovoltaic Applications II. MDPI. Available at: [Link]

-

Suzuki–Miyaura catalyst-transfer polycondensation of triolborate-type fluorene monomer: toward rapid access to polyfluorene-containing block and graft copolymers from various macroinitiators. (2020). RSC Publishing. Available at: [Link]

-

Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2015). RSC Publishing. Available at: [Link]

Sources

- 1. A designed bithiopheneimide-based conjugated polymer for organic photovoltaic with ultrafast charge transfer at donor/PC71BM interface: theoretical study and characterization - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. informaticsjournals.co.in [informaticsjournals.co.in]

- 4. mdpi.com [mdpi.com]

- 5. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 9. researchgate.net [researchgate.net]

- 10. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

Application Notes and Protocols: 5-(5-Formyl-2-thienyl)-2-thiopheneboronic Acid in OLED Device Fabrication

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Thiophene-Based Architectures in Advanced OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technologies, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays.[1] The performance of these devices is intrinsically linked to the molecular design of the organic semiconductor materials employed within their emissive and charge-transport layers.[2][3] Among the various classes of organic materials, thiophene-based oligomers and polymers have garnered significant attention due to their excellent charge transport properties and the ability to tune their electronic and photophysical characteristics through synthetic modification.[4][5]

5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid is a key building block in the synthesis of advanced oligothiophenes for OLED applications. Its structure incorporates a bithiophene unit, which contributes to the extension of the π-conjugated system, essential for efficient charge transport.[4] The presence of a boronic acid group facilitates the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a versatile and widely used method for constructing complex organic molecules.[4][6][7] Furthermore, the formyl (aldehyde) group provides a reactive handle for post-polymerization modification or for influencing the material's electronic properties and intermolecular interactions.

This document provides a comprehensive guide to the application of 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid in the fabrication of OLED devices. It outlines a detailed protocol for the synthesis of a model emissive oligothiophene via Suzuki coupling, followed by a step-by-step procedure for the fabrication of a multilayered OLED device and the characterization of its performance.

Material Properties and Handling

| Property | Value | Source |

| Chemical Name | 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid | Internal |

| CAS Number | 1369328-62-0 | Internal |

| Molecular Formula | C9H7BO3S2 | Internal |

| Molecular Weight | 238.09 g/mol | Internal |

| Appearance | Light yellow to amber to dark green powder/crystal | Internal |

| Storage | 0-10°C, under inert atmosphere | Internal |

Safety Precautions: 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of a Model Emissive Oligothiophene via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a hypothetical, yet representative, emissive oligothiophene, hereafter referred to as FTT-TPA , by coupling 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid with a suitable aryl halide, in this case, 4-bromo-N,N-diphenylaniline. The resulting molecule combines the electron-accepting nature of the formyl-substituted bithiophene with the hole-transporting character of triphenylamine (TPA).

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for FTT-TPA synthesis.

Experimental Protocol:

-

Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add 5-(5-Formyl-2-thienyl)-2-thiopheneboronic acid (1.0 eq), 4-bromo-N,N-diphenylaniline (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of toluene and deionized water to the flask. Degas the mixture by bubbling with nitrogen for 30 minutes.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 90°C and stir vigorously under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient). Further purification for high-purity OLED-grade material may require recrystallization or sublimation.[8][9]

OLED Device Fabrication

This section outlines the fabrication of a solution-processed, multilayered OLED device using the synthesized FTT-TPA as the emissive layer.

Device Architecture:

Caption: A typical multilayer OLED device architecture.[1][3][10]

Fabrication Protocol:

-

Substrate Cleaning:

-

Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in a cleaning agent (e.g., Hellmanex), deionized water, acetone, and isopropanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.

-

-

Hole Injection Layer (HIL) Deposition:

-

Spin-coat a filtered aqueous solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates.

-

Anneal the substrates at 120°C for 15 minutes in a nitrogen-filled glovebox.

-

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) in a suitable solvent like chloroform.

-

Spin-coat the NPB solution on top of the HIL.

-

Anneal the substrates at 80°C for 20 minutes inside the glovebox.

-

-

Emissive Layer (EML) Deposition:

-

Prepare a solution of the synthesized FTT-TPA (as the guest emitter) and a host material (e.g., 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP)) in a solvent like toluene. The doping concentration of the emitter is a critical parameter to optimize.

-

Spin-coat the EML solution onto the HTL.

-

Anneal the substrates at 60°C for 30 minutes inside the glovebox.

-

-

Electron Transport Layer (ETL) and Cathode Deposition:

-

Transfer the substrates to a high-vacuum thermal evaporator.

-

Deposit a layer of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi) as the ETL.

-

Subsequently, deposit a layer of lithium fluoride (LiF) followed by a layer of aluminum (Al) as the cathode without breaking the vacuum.

-

-

Encapsulation:

-

Encapsulate the fabricated devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect the organic layers from moisture and oxygen.

-

Material and Device Characterization

Photophysical Characterization of FTT-TPA

The photophysical properties of the synthesized emissive material are crucial for predicting its performance in an OLED.

| Characterization Technique | Information Obtained |

| UV-Vis Spectroscopy | Determines the absorption spectrum and the optical bandgap.[11][12] |

| Photoluminescence (PL) Spectroscopy | Measures the emission spectrum, peak emission wavelength, and color coordinates.[11][12][13][14] |

| Quantum Yield Measurement | Quantifies the efficiency of the material to convert absorbed photons into emitted photons.[11][12] |

| Time-Resolved Photoluminescence | Determines the excited-state lifetime of the material.[13] |

| Cyclic Voltammetry (CV) | Estimates the HOMO and LUMO energy levels to assess charge injection barriers.[12] |